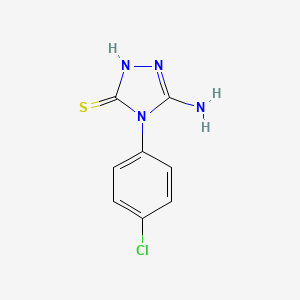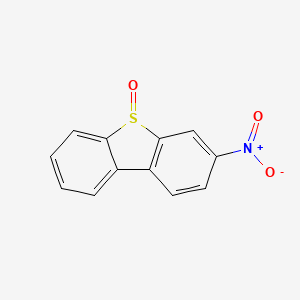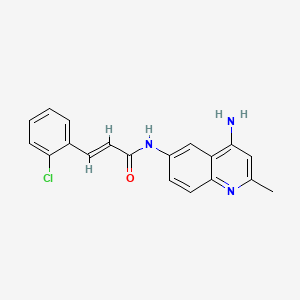![molecular formula C31H43N7O3 B10778947 (R,Z)-(3-(4-amino-6-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-3-methylazetidin-1-yl)(1-((1-(cyclooct-2-en-1-yl)piperidin-4-yl)methyl)-1H-pyrrol-3-yl)methanone Formate](/img/structure/B10778947.png)
(R,Z)-(3-(4-amino-6-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-3-methylazetidin-1-yl)(1-((1-(cyclooct-2-en-1-yl)piperidin-4-yl)methyl)-1H-pyrrol-3-yl)methanone Formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PFI-5 is a potent inhibitor of the enzyme SET and MYND domain-containing protein 2 (SMYD2). This compound has been developed through a collaboration between Pfizer and the Structural Genomics Consortium. PFI-5 is known for its unique chemotype and high selectivity, making it a valuable tool in the study of epigenetic regulation and cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PFI-5 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for PFI-5 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions: PFI-5 primarily undergoes substitution reactions, particularly in the context of its interaction with the enzyme SMYD2. It inhibits the methylation of the tumor suppressor protein p53 at lysine 370, a key post-translational modification involved in cancer progression .
Common Reagents and Conditions: The common reagents used in the synthesis of PFI-5 include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and various protective groups to ensure selective reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major product of the reactions involving PFI-5 is the inhibition of the methylation of p53, leading to the accumulation of unmethylated p53, which can induce cell cycle arrest and apoptosis in cancer cells .
Wissenschaftliche Forschungsanwendungen
PFI-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chemical probe to study the function of SMYD2 and its role in epigenetic regulation. In biology, PFI-5 is used to investigate the mechanisms of protein methylation and its impact on cellular processes. In medicine, PFI-5 is being explored as a potential therapeutic agent for cancer treatment, given its ability to inhibit the methylation of p53 and other oncogenic proteins .
Wirkmechanismus
PFI-5 exerts its effects by binding to the active site of SMYD2, thereby inhibiting its enzymatic activity. This inhibition prevents the transfer of methyl groups to target proteins such as p53, leading to the accumulation of unmethylated proteins. The molecular targets of PFI-5 include various histone and non-histone proteins, and the pathways involved are primarily related to epigenetic regulation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
PFI-5 is unique in its chemotype and selectivity compared to other SMYD2 inhibitors such as LLY-507 and BAY-598. While LLY-507 and BAY-598 also inhibit SMYD2, PFI-5 has a distinct chemical structure that allows for more selective inhibition and reduced off-target effects. Similar compounds include other protein methyltransferase inhibitors, such as EPZ-5676 and GSK3326595, which target different enzymes but share a similar mechanism of action in inhibiting methylation .
References
Eigenschaften
Molekularformel |
C31H43N7O3 |
|---|---|
Molekulargewicht |
561.7 g/mol |
IUPAC-Name |
[3-(4-amino-6-methylimidazo[4,5-c]pyridin-1-yl)-3-methylazetidin-1-yl]-[1-[[1-[(1R,2Z)-cyclooct-2-en-1-yl]piperidin-4-yl]methyl]pyrrol-3-yl]methanone;formic acid |
InChI |
InChI=1S/C30H41N7O.CH2O2/c1-22-16-26-27(28(31)33-22)32-21-37(26)30(2)19-36(20-30)29(38)24-12-13-34(18-24)17-23-10-14-35(15-11-23)25-8-6-4-3-5-7-9-25;2-1-3/h6,8,12-13,16,18,21,23,25H,3-5,7,9-11,14-15,17,19-20H2,1-2H3,(H2,31,33);1H,(H,2,3)/b8-6-;/t25-;/m0./s1 |
InChI-Schlüssel |
VQJALVTXFBEQJN-GJRZLKNPSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=N1)N)N=CN2C3(CN(C3)C(=O)C4=CN(C=C4)CC5CCN(CC5)[C@@H]/6CCCCC/C=C6)C.C(=O)O |
Kanonische SMILES |
CC1=CC2=C(C(=N1)N)N=CN2C3(CN(C3)C(=O)C4=CN(C=C4)CC5CCN(CC5)C6CCCCCC=C6)C.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-8-[(1S)-1,2-dihydroxyethyl]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S,10S)-](/img/structure/B10778872.png)
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B10778875.png)
![methanesulfonic acid;methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B10778891.png)

![(5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10778918.png)

![3-Tert-butylindeno[1,2-c]pyrazol-4(3ah)-one](/img/structure/B10778936.png)



![2-(3-Piperidin-4-Yloxy-1-Benzothiophen-2-Yl)-5-[(1,3,5-Trimethylpyrazol-4-Yl)methyl]-1,3,4-Oxadiazole](/img/structure/B10778961.png)

![5,6-dichloro-2H-triazolo[4,5-e]pyrazine](/img/structure/B10778970.png)